Mizoribine

Vue d'ensemble

Description

HE 69, également connu sous le nom de Mizoribine, est un analogue nucléosidique possédant des propriétés immunosuppressives. Il est principalement utilisé dans le traitement des maladies auto-immunes et dans la transplantation d'organes pour prévenir le rejet. La this compound inhibe la synthèse du monophosphate de guanosine, qui est crucial pour la synthèse de l'ADN et de l'ARN, ce qui supprime la prolifération des cellules immunitaires .

Applications De Recherche Scientifique

Mizoribine has a wide range of scientific research applications:

Chemistry: Used as a tool to study nucleoside analogs and their interactions with enzymes.

Biology: Investigated for its effects on immune cell proliferation and function.

Medicine: Used in clinical research for the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.

Industry: Employed in the development of new immunosuppressive drugs and therapies

Mécanisme D'action

Target of Action

Mizoribine primarily targets two enzymes: inosine monophosphate dehydrogenase (IMPDH) and guanosine monophosphate synthetase . These enzymes play a crucial role in the de novo synthesis of guanine nucleotides, which are essential for DNA and RNA synthesis .

Mode of Action

This compound exerts its activity through selective inhibition of inosine monophosphate synthetase and guanosine monophosphate synthetase . This results in the complete inhibition of guanine nucleotide synthesis without incorporation into nucleotides . It arrests DNA synthesis in the S phase of cellular division .

Biochemical Pathways

This compound affects the purine biosynthesis pathway by inhibiting the rate-limiting step of de novo guanine nucleotide biosynthesis . This inhibition blocks the proliferation of T and B lymphocytes that use the de novo pathway of guanine nucleotide synthesis almost exclusively .

Pharmacokinetics

It is known that this compound is administered orally

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of DNA synthesis in the S phase of cellular division . This results in the suppression of T and B lymphocyte proliferation . This compound also impairs mRNA capping in living cells, which could account for the global mechanism of action of this therapeutic agent .

Action Environment

The efficacy and safety of this compound have been studied in various disease contexts, including IgG4-related disease . The drug has shown to decrease disease exacerbation among patients with multiple organ involvement and has demonstrated a steroid-sparing effect . .

Analyse Biochimique

Biochemical Properties

Mizoribine exerts its activity through selective inhibition of inosine monophosphate dehydrogenase and guanosine monophosphate synthetase . These enzymes are crucial for the synthesis of guanine nucleotides. By inhibiting these enzymes, this compound results in the complete inhibition of guanine nucleotide synthesis without incorporation into nucleotides . This leads to the arrest of DNA synthesis in the S phase of cellular division .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been reported to suppress the expression of the inflammatory cytokine IL-6 in the presence of high concentrations of this compound . This suggests that this compound can modulate cellular function by influencing cell signaling pathways and gene expression .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules such as enzymes involved in nucleotide synthesis. Specifically, this compound selectively inhibits inosine monophosphate dehydrogenase and guanosine monophosphate synthetase, leading to the complete inhibition of guanine nucleotide synthesis . This results in the arrest of DNA synthesis in the S phase of cellular division .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to have temporal effects on cellular function. For instance, it has been reported that the effects of this compound on the suppression of IL-6 expression were observed at high concentrations of this compound

Dosage Effects in Animal Models

The effects of this compound have been studied in animal models. For instance, in a mouse model of dry eye, both this compound and cyclosporine A were found to increase tear production, maintain goblet cell density, and improve corneal barrier function

Metabolic Pathways

This compound is involved in the purine synthesis pathway. It selectively inhibits inosine monophosphate dehydrogenase and guanosine monophosphate synthetase, enzymes that are crucial for the synthesis of guanine nucleotides . This results in the complete inhibition of guanine nucleotide synthesis .

Transport and Distribution

It is known that this compound is administered orally and excreted into urine without being metabolized . Many research groups have reported a linear relationship between the dose and peak serum concentration, between the dose and AUC, and between AUC and cumulative urinary excretion of this compound .

Subcellular Localization

It is known that this compound targets enzymes involved in the synthesis of guanine nucleotides, suggesting that it may localize to the cytoplasm where these enzymes are typically found

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La Mizoribine est synthétisée par un processus en plusieurs étapes à partir de l'inosine. Les étapes clés impliquent la protection des groupes hydroxyle, la bromation sélective et la substitution subséquente par un cycle imidazole. Les conditions réactionnelles impliquent généralement l'utilisation de solvants organiques tels que le diméthylsulfoxyde et de catalyseurs tels que la triéthylamine .

Méthodes de production industrielle

La production industrielle de la this compound implique une synthèse à grande échelle utilisant des étapes similaires à celles de la synthèse en laboratoire, mais optimisées pour des rendements et une pureté plus élevés. Le procédé comprend des étapes de purification rigoureuses telles que la cristallisation et la chromatographie pour garantir que le produit final répond aux normes pharmaceutiques .

Analyse Des Réactions Chimiques

Types de réactions

La Mizoribine subit diverses réactions chimiques, notamment :

Oxydation : La this compound peut être oxydée pour former différents dérivés.

Réduction : Les réactions de réduction peuvent modifier le cycle imidazole.

Substitution : Le cycle imidazole peut subir des réactions de substitution avec divers nucléophiles.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium sont utilisés.

Substitution : Les nucléophiles comme les amines et les thiols sont couramment utilisés dans les réactions de substitution.

Principaux produits formés

Les principaux produits formés par ces réactions comprennent divers dérivés de la this compound avec des groupes fonctionnels modifiés, qui peuvent avoir des activités biologiques différentes .

Applications de la recherche scientifique

La this compound a une large gamme d'applications de recherche scientifique :

Chimie : Utilisée comme outil pour étudier les analogues nucléosidiques et leurs interactions avec les enzymes.

Biologie : Étudiée pour ses effets sur la prolifération et la fonction des cellules immunitaires.

Médecine : Utilisée dans la recherche clinique pour le traitement de maladies auto-immunes telles que la polyarthrite rhumatoïde et le lupus.

Industrie : Employée dans le développement de nouveaux médicaments et thérapies immunosuppresseurs

Mécanisme d'action

La this compound exerce ses effets en inhibant la déshydrogénase du monophosphate d'inosine-5’, une enzyme cruciale pour la synthèse du monophosphate de guanosine. Cette inhibition entraîne une diminution des niveaux de triphosphate de guanosine, ce qui supprime à son tour la synthèse de l'ADN et de l'ARN. Les principales cibles moléculaires sont les cellules immunitaires, en particulier les lymphocytes T et B, ce qui entraîne une réduction de la prolifération et de l'activité de ces cellules .

Comparaison Avec Des Composés Similaires

Composés similaires

- Azathioprine

- Mycophénolate mofétil

- Méthotrexate

Comparaison

La Mizoribine est unique par son inhibition sélective de la déshydrogénase du monophosphate d'inosine-5’, tandis que l'azathioprine et le mycophénolate mofétil ont des mécanismes d'action plus larges qui affectent plusieurs voies. Le méthotrexate, d'autre part, inhibe la dihydrofolate réductase, une cible différente. La spécificité de la this compound pour la synthèse du monophosphate de guanosine en fait un outil précieux en thérapie immunosuppressive avec potentiellement moins d'effets secondaires par rapport à d'autres immunosuppresseurs .

Propriétés

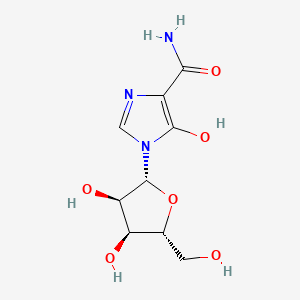

IUPAC Name |

1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxyimidazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O6/c10-7(16)4-8(17)12(2-11-4)9-6(15)5(14)3(1-13)18-9/h2-3,5-6,9,13-15,17H,1H2,(H2,10,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZQDCMWJEBCWBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(N1C2C(C(C(O2)CO)O)O)O)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30860619 | |

| Record name | 5-Hydroxy-1-pentofuranosyl-1H-imidazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30860619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50924-49-7 | |

| Record name | mizoribine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289637 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.